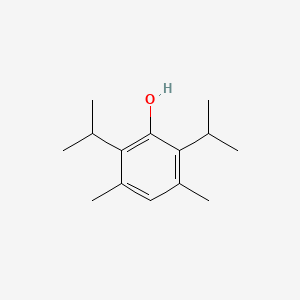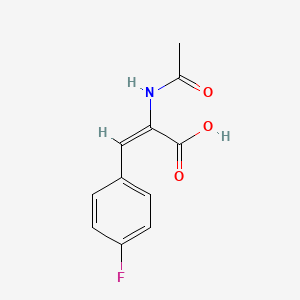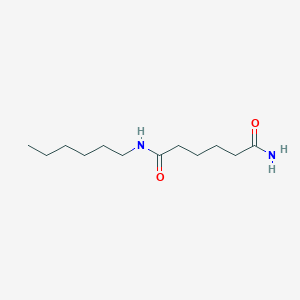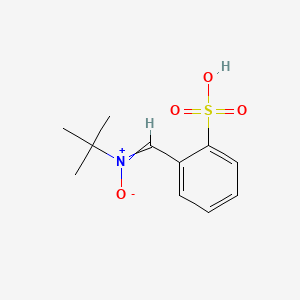
2-sulfophenyl-N-t-butylnitrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfophenyl-N-t-butylnitrone is a nitrone compound known for its free radical trapping properties. It has been studied extensively for its potential neuroprotective effects and its ability to scavenge reactive oxygen species. This compound is particularly interesting due to its water solubility and its effectiveness in various biological and chemical applications.
準備方法
The synthesis of 2-sulfophenyl-N-t-butylnitrone typically involves the reaction of N-tert-butylhydroxylamine with an appropriate aldehyde in the presence of catalytic amounts of acid. This process can be carried out under controlled conditions to yield the desired nitrone compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, ensuring the compound is suitable for various applications.
化学反応の分析
2-sulfophenyl-N-t-butylnitrone undergoes several types of chemical reactions, including:
Oxidation: It can react with reactive oxygen species, trapping free radicals and forming stable adducts.
Reduction: Under certain conditions, it can be reduced to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrone group is replaced by other nucleophiles.
Common reagents used in these reactions include peroxynitrite, urate, and various oxidizing agents . The major products formed from these reactions are typically stable nitrone adducts, which are useful for studying free radical processes.
科学的研究の応用
2-sulfophenyl-N-t-butylnitrone has a wide range of scientific research applications:
Chemistry: It is used as a spin trap in electron spin resonance (ESR) studies to detect and characterize free radicals.
Biology: It has been shown to protect cells from oxidative damage by scavenging reactive oxygen species.
Industry: It is used in diagnostic assays and as a reagent in various chemical processes.
作用機序
The primary mechanism by which 2-sulfophenyl-N-t-butylnitrone exerts its effects is through free radical scavenging. It traps reactive oxygen species, forming stable nitrone adducts that prevent oxidative damage to cells and tissues . This mechanism is particularly important in neuroprotection, where it helps to reduce neuronal cell death in conditions such as stroke .
類似化合物との比較
2-sulfophenyl-N-t-butylnitrone is similar to other nitrone compounds such as α-phenyl-N-t-butylnitrone and α-(4-pyridyl-1-oxide)-N-t-butylnitrone . it is unique due to its water solubility and its effectiveness in trapping a wide range of free radicals. This makes it particularly useful in biological and medical applications where water solubility is crucial.
Similar compounds include:
- α-phenyl-N-t-butylnitrone
- α-(4-pyridyl-1-oxide)-N-t-butylnitrone
- 5,5-dimethyl-1-pyrroline N-oxide
These compounds share similar free radical trapping properties but differ in their solubility and specific applications.
特性
分子式 |
C11H15NO4S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
N-tert-butyl-1-(2-sulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)12(13)8-9-6-4-5-7-10(9)17(14,15)16/h4-8H,1-3H3,(H,14,15,16) |
InChIキー |
UEDWDOQXHOTTRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1S(=O)(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


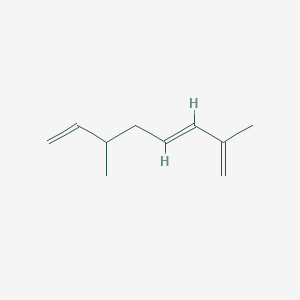

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
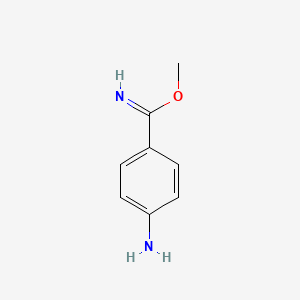

![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
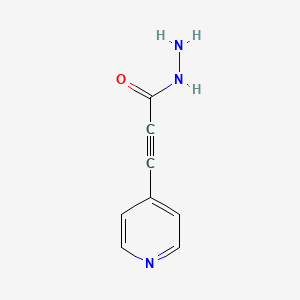
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
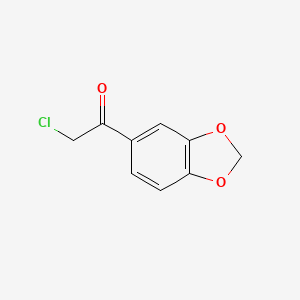
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
